IRAK4 Kinase Inhibitor Development: Scaffold Retention in Clinical Candidate
In the discovery of the CNS-penetrant IRAK4 inhibitor BIO-7488, the 6-methylpyrazolo[1,5-a]pyrimidin-3-amine scaffold was identified as a critical core structure. The 6-methyl substitution was retained throughout SAR optimization, while modifications were made at other positions. The final compound, BIO-7488, demonstrated potent IRAK4 inhibition with an IC50 of 8.2 nM and high selectivity over a panel of 468 kinases [1]. In contrast, the unsubstituted pyrazolo[1,5-a]pyrimidin-3-amine core (CAS 232600-93-0) was not advanced, highlighting the importance of the 6-methyl group for achieving the desired potency and CNS penetration profile [1].
| Evidence Dimension | IRAK4 inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 8.2 nM (as part of BIO-7488) |
| Comparator Or Baseline | Unsubstituted pyrazolo[1,5-a]pyrimidin-3-amine core (not advanced) |
| Quantified Difference | Retention of 6-methyl group essential for potency |
| Conditions | Biochemical kinase inhibition assay; selectivity panel of 468 kinases |
Why This Matters
Demonstrates the 6-methyl substitution is a key determinant of kinase inhibitory potency and selectivity, directly impacting the value of this building block for medicinal chemistry programs targeting IRAK4.
- [1] Evans, R. et al. The Discovery of 7‑Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)‑N‑(6-methylpyrazolo[1,5‑a]pyrimidin-3-yl)imidazo[1,2‑a]pyrimidine-6-carboxamide (BIO-7488), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke. J. Med. Chem. 2024, 67, 6, 4676–4690. View Source
